molecular formula C10H10Br2O2 B086446 Benzyl 2,3-dibromopropanoate CAS No. 10288-11-6

Benzyl 2,3-dibromopropanoate

Cat. No. B086446
CAS RN: 10288-11-6
M. Wt: 321.99 g/mol
InChI Key: DEBQVGQAJKITBG-UHFFFAOYSA-N
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Description

Benzyl 2,3-dibromopropanoate is a chemical compound with the CAS Number: 10288-11-6 . It has a molecular weight of 322 and its IUPAC name is benzyl 2,3-dibromopropanoate .


Molecular Structure Analysis

The InChI code for Benzyl 2,3-dibromopropanoate is 1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 2,3-dibromopropanoate has a molecular formula of C10H10Br2O2 . The compound’s exact mass is 319.904755 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Complex Molecules

Benzyl 2,3-dibromopropanoate is utilized in the synthesis of complex molecules, such as ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, showcasing its role in facilitating the formation of heterocyclic compounds with potential biological activity (Mayer et al., 2001). This illustrates its utility in the development of compounds that could serve as pharmacophores or lead structures in drug discovery.

Radical Addition Reactions

The compound is also involved in radical addition reactions to form cyclopropane derivatives, indicating its utility in generating structurally diverse molecules through radical-mediated pathways. For instance, the treatment of benzyl bromoacetate with 3-butenylgallium dichloride has been shown to yield benzyl 3-cyclopropylpropanoate, demonstrating the compound's role in innovative synthetic strategies (Usugi et al., 2002).

Catalytic Deprotection and Decarboxylation

Furthermore, benzyl 2,3-dibromopropanoate is key in catalytic deprotection and decarboxylation processes that lead to the synthesis of optically active linear ketones. This highlights its application in asymmetric synthesis and the preparation of enantiomerically enriched compounds, which are crucial for the pharmaceutical industry (Roy et al., 2001).

Biotransformation and Metabolic Engineering

In the realm of biotransformation, the application of benzyl 2,3-dibromopropanoate extends to the field of metabolic engineering, where its derivatives serve as substrates for glycosyltransferase enzymes. This is exemplified in studies involving Arabidopsis glycosyltransferases, which explore the glucosylation of benzoates, including benzyl 2,3-dibromopropanoate, for the modification and enhancement of plant metabolites. Such research has implications for improving the solubility, stability, and bioactivity of plant-derived compounds (Lim et al., 2002).

properties

IUPAC Name

benzyl 2,3-dibromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQVGQAJKITBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340047
Record name Benzyl 2,3-dibromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3-dibromopropanoate

CAS RN

10288-11-6
Record name Benzyl 2,3-dibromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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